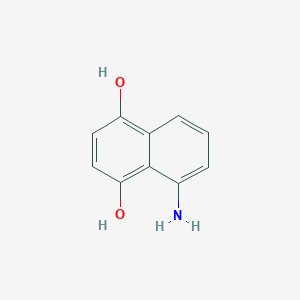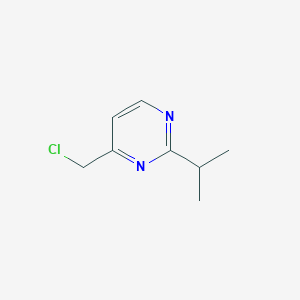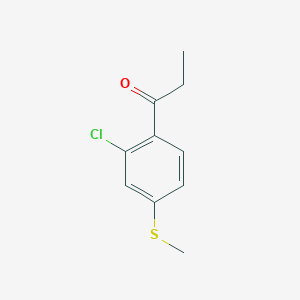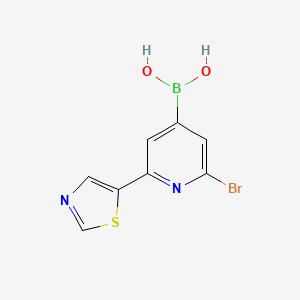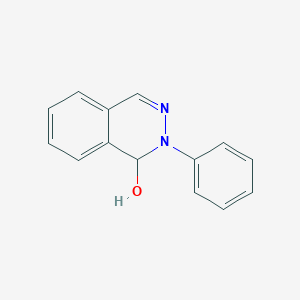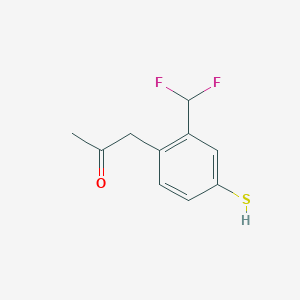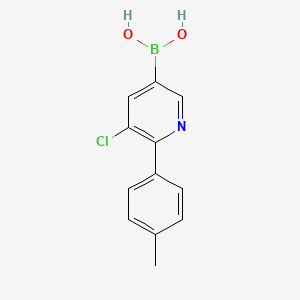
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C12H11BClNO2. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in the synthesis of complex molecules.
Métodos De Preparación
The synthesis of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to introduce a metal atom at a specific position on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Análisis De Reacciones Químicas
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane or borohydride derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting kinases and other enzymes.
Materials Science: Boronic acids are used in the development of advanced materials, such as sensors and polymers, due to their ability to form reversible covalent bonds with diols.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of various biological processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals, contributing to the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, modulating their activity and function. The compound’s boronic acid group can form cyclic boronate esters with diols, which is a key feature in its biological and chemical activity .
Comparación Con Compuestos Similares
(5-Chloro-6-(p-tolyl)pyridin-3-yl)boronic acid can be compared with other similar compounds, such as:
(5-Chloro-2-(p-tolyl)pyridin-3-yl)boronic acid: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
(5-Bromo-6-(p-tolyl)pyridin-3-yl)boronic acid: The substitution of chlorine with bromine can lead to differences in reactivity and selectivity in various chemical reactions.
(5-Chloro-6-(m-tolyl)pyridin-3-yl)boronic acid: The position of the methyl group on the phenyl ring can influence the compound’s properties and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for certain applications.
Propiedades
Fórmula molecular |
C12H11BClNO2 |
|---|---|
Peso molecular |
247.49 g/mol |
Nombre IUPAC |
[5-chloro-6-(4-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-2-4-9(5-3-8)12-11(14)6-10(7-15-12)13(16)17/h2-7,16-17H,1H3 |
Clave InChI |
ZBKGJSQZYJGURF-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C2=CC=C(C=C2)C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


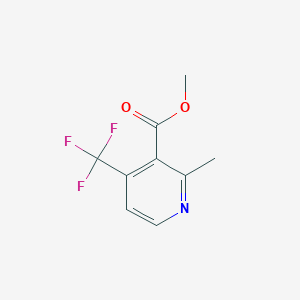


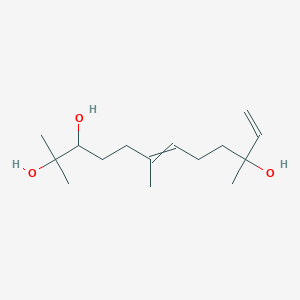
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
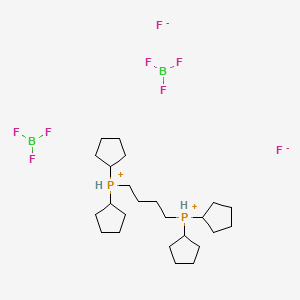
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
